molecular formula C11H13NO B3348292 2-ethyl-5-methoxy-1H-indole CAS No. 163688-10-6

2-ethyl-5-methoxy-1H-indole

Cat. No.: B3348292
CAS No.: 163688-10-6
M. Wt: 175.23 g/mol
InChI Key: UIEHVKCFXAZDCJ-UHFFFAOYSA-N
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Description

2-ethyl-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are important in cell biology

Chemical Reactions Analysis

2-ethyl-5-methoxy-1H-indole undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that indole derivatives, including 2-ethyl-5-methoxy-1H-indole, exhibit significant anticancer activity. Studies have shown that modifications in the indole structure can enhance its efficacy against various cancer cell lines. For instance, derivatives have been investigated for their ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects
This compound is also being explored for its neuroprotective properties. Indoles are known to interact with neurotransmitter systems, particularly serotonin receptors. The potential for this compound to act as a serotonin receptor modulator could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the indole core through cyclization reactions. Various synthetic pathways have been developed to optimize yield and purity. These include:

  • Fischer Indole Synthesis : A classic method for synthesizing indoles from phenylhydrazines and ketones.
  • Palladium-Catalyzed Reactions : These methods allow for more complex substitutions on the indole ring, enhancing biological activity.

Antimicrobial Properties
Indole derivatives are well-documented for their antimicrobial activities. This compound has shown promise in inhibiting bacterial growth and could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects
Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key modifications that enhance activity include:

ModificationEffect on Activity
Alkyl substitutions at the 2-positionIncreased lipophilicity and receptor binding affinity
Methoxy group at the 5-positionEnhanced solubility and bioavailability
Variations in the indole nitrogenAltered interaction with biological targets

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the compound's efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
  • Neuroprotective Mechanism Investigation : Research involving animal models showed that administration of this compound improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic use in neurodegenerative conditions .
  • Antimicrobial Efficacy Assessment : Laboratory tests indicated that this compound exhibited potent activity against several strains of bacteria, including resistant strains, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-ethyl-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, leading to diverse biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, its structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

2-ethyl-5-methoxy-1H-indole can be compared with other indole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological behavior.

Biological Activity

2-Ethyl-5-methoxy-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives have been widely studied due to their potential therapeutic applications in various fields, including oncology, neurology, and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_13N_1O_1 and a molecular weight of approximately 175.23 g/mol. Its structure includes an ethyl group and a methoxy group attached to the indole ring, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₁
Molecular Weight175.23 g/mol
Indole CoreYes
SubstituentsEthyl, Methoxy

The biological activity of this compound is believed to arise from its interactions with various molecular targets within biological systems. These interactions may include:

  • Receptor Binding : The compound may act as a ligand for serotonin receptors (e.g., 5-HT receptors), influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
  • Enzyme Modulation : Similar indole derivatives have shown the ability to modulate enzyme activities, which could lead to anti-inflammatory or anticancer effects .
  • Antioxidant Activity : Research indicates that compounds with indole structures often possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Studies have suggested that related indole compounds exhibit antimicrobial properties. The presence of the methoxy group enhances the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains.

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. This compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth through receptor interactions .

Neuroprotective Effects

Research indicates that compounds similar to this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This effect is likely mediated through antioxidant mechanisms and modulation of neurotransmitter systems .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of indole derivatives closely related to this compound:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of various indole derivatives.
    • Findings : Compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of indole derivatives on cancer cell lines.
    • Results : Indoles exhibited dose-dependent cytotoxicity against several cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Neuroprotective Study :
    • Objective : To investigate the neuroprotective effects of selected indoles.
    • Results : Compounds showed significant reduction in oxidative stress markers in neuronal cells, supporting their potential use in treating neurodegenerative disorders.

Properties

IUPAC Name

2-ethyl-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-9-6-8-7-10(13-2)4-5-11(8)12-9/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHVKCFXAZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443667
Record name 2-ethyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163688-10-6
Record name 2-ethyl-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl]-2-butanone (7.33 g, 0.025 mol) in 120 mL of CH2Cl2 and 20 mL of trifluoroacetic acid was stirred for 20 hours, washed with water, NaHCO3 solution and the product chromatographed on silica (eluted with 20% EtOAc/hexane) to give 2.54 g (58% yield) of 2-ethyl-5-methoxy-1H-indole as a white solid, mp 49°-50° C.
Name
1-[2-(tert-Butoxycarbonylamino)-5-methoxyphenyl]-2-butanone
Quantity
7.33 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(t-Boc)-4-Methoxy-2-methylaniline (1.00 g, 4.2 mmol) was dissolved in anhydrous THF (15 mL) under an atmosphere of Ar (g). The solution was cooled to −40° C. and sec-butyllithium (1.4 M in cyclohexane, 6.65 mL, 0.60 g) was added slowly to maintain an internal temperature of <−25° C. After reaching 1 equivalent of sec-butyllithium (˜3.3 mL) the reaction mixture turned bright yellow signifying the deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. over 10 minutes and a solution of N-methoxy-N-methylpropanamide (520 mg, 4.4 mmol) in THF (3 mL) was added in a dropwise fashion. The reaction mixture was allowed to warm to −10° C. over 30 minutes while stirring. Upon completion, the mixture was partitioned between Et2O (50 mL) and 0.5 N HCl (50 mL). The aqueous layer was extracted once more with Et2O (25 mL). The combined ether layers were washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated in vacuo providing a yellowish-brown oil. The crude reaction mixture was dissolved in dichloromethane (20 mL) and trifluoroacetic acid (3 mL) was added to the reaction mixture and stirred at room temperature for 48 hours. When the reaction reached completion, DCM (50 mL) was added and the reaction mixture was transferred to a separatory funnel and washed with saturated NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo giving a deep yellow oil which was purified by column chromatography (0-20% ethyl acetate/hexanes) to yield a yellow/brown oil (0.261 g, 35%): TLC Rf 0.43 in 20% EtOAc/hexanes. 1H NMR (600 MHz, CDCl3) δ 7.78 (s, 1H), 7.20-7.18 (d, 1H, J=8.64 Hz), 7.04 (d, 1H, J=2.4 Hz), 6.80-6.78 (dd, 1H J1=8.64 Hz, J2=2.4 Hz), 6.20 (s, 1H), 3.86 (s, 3H), 2.82-2.76 (q, 2H, J=7.62 Hz), 1.36-1.34 (t, 3H, J=7.62 Hz); 13C NMR (150 MHz, CDCl3) δ 154.3, 142.4, 131.2, 129.5, 111.09, 110.96, 102.3, 98.8, 56.1, 21.7, 13.5. Elemental analysis calculated for C11H13NO: C, 76.16; H, 7.99; N, 7.40. Found: C, 76.28; H, 7.97; N, 7.39.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-(t-Boc)-4-Methoxy-2-methylaniline
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6.65 mL
Type
reactant
Reaction Step Four
Quantity
3.3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
520 mg
Type
reactant
Reaction Step Seven
Name
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Name
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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